molecular formula C7H10N2O3 B2616061 Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate CAS No. 2106704-04-3

Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate

Cat. No. B2616061
CAS RN: 2106704-04-3
M. Wt: 170.168
InChI Key: PKJNSXWDUXLQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate, also known as AOC, is a chemical compound that has been widely used in scientific research due to its unique properties. AOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure, making it an important building block for many biological molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is not well understood. However, it is believed that Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate can act as a nucleophile, reacting with electrophilic groups in biological molecules. This reaction can lead to the formation of covalent bonds, which can alter the function of the biological molecule.
Biochemical and Physiological Effects:
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, such as breast cancer and prostate cancer cells. Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has also been found to have antibacterial and antifungal properties. In addition, Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it can be easily purified through recrystallization. Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is also a versatile building block for the synthesis of many biological molecules. However, Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has some limitations for lab experiments. It is a reactive molecule that can form covalent bonds with biological molecules, which can alter their function. This can make it difficult to study the specific effects of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate on biological systems.

Future Directions

There are several future directions for the study of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate. One potential direction is the synthesis of novel Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate derivatives that have improved properties for specific applications. Another potential direction is the study of the specific mechanisms of action of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate on biological molecules. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, the study of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate's neuroprotective effects could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is a versatile molecule that has been widely used in scientific research due to its unique properties. Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate can act as a building block for the synthesis of many biological molecules, and it has been found to have a variety of biochemical and physiological effects. While Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has some limitations for lab experiments, it has several advantages and is a promising molecule for future research.

Synthesis Methods

The synthesis of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate involves the reaction of ethyl 3-oxo-4-aminobutyrate with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction leads to the formation of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate as a white crystalline solid with a high yield. The purity of Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate can be improved through recrystallization from ethanol.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has been used in a variety of scientific research studies due to its unique properties. Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is a versatile molecule that can act as a building block for the synthesis of many biological molecules. It has been used to synthesize various amino acids, peptides, and nucleotides. Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has also been used to study the mechanism of action of certain enzymes, such as transaminases and decarboxylases.

properties

IUPAC Name

ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJNSXWDUXLQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate

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